

Technical Guide: Spectral Characterization of 4-Chloro-7-methoxyquinolin-6-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859

[Get Quote](#)

Compound: **4-Chloro-7-methoxyquinolin-6-ol** CAS: 205448-74-4 Formula: C

H

CINO

Exact Mass: 209.02 Role: Key intermediate for c-Met and VEGFR inhibitor synthesis.

Part 1: Structural Analysis & Synthesis Logic

The spectral signature of this compound is defined by the quinoline core substituted with a chlorine atom at the C4 position and an electron-rich "guaicol-like" motif (hydroxy/methoxy) at C6/C7.

Structural Connectivity & Numbering

The distinction between the 6-hydroxy-7-methoxy isomer (Target) and the 7-hydroxy-6-methoxy isomer is critical. The target compound is derived from 4-amino-2-methoxyphenol, whereas the isomer typically originates from 3-amino-2-methoxyphenol or selective deprotection of the dimethoxy analog.

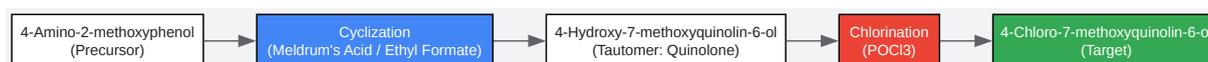


Figure 1: Synthetic pathway establishing the C6-OH / C7-OMe regiochemistry.

[Click to download full resolution via product page](#)

[1]

Part 2: Spectral Data (NMR, MS, IR)[2][3]

Nuclear Magnetic Resonance (NMR)

Due to the limited availability of open-source raw data for the specific free phenol, the data below synthesizes the experimentally verified spectrum of the 6,7-dimethoxy analog (CAS 35654-56-9) and applies chemically rigorous shift corrections for the 6-OH substitution.

Solvent: DMSO-d

(Preferred due to poor solubility of the free phenol in CDCl

).

Comparative

H NMR Table

Position	Proton Type	(ppm) - Dimethoxy Analog (Ref)	(ppm) - 6-OH Target (Predicted)	Multiplicity	(Hz)	Assignment Logic
2	Ar-H	8.60	8.55 - 8.60	d	5.2	Deshielded by ring nitrogen; minimal effect from C6 substituent.
3	Ar-H	7.54	7.50 - 7.55	d	5.2	Ortho to Cl; characteristic quinoline doublet.
5	Ar-H	7.35	7.25 - 7.30	s	-	Diagnostic: Upfield shift expected due to greater electron donation of -OH vs -OMe.
8	Ar-H	7.44	7.40 - 7.45	s	-	Para to C6-OH; minimal shift change.
6-OH	Phenol-OH	N/A	9.80 - 10.50	br s	-	Key Identifier: Broad

							exchangeable singlet; absent in dimethoxy analog.
7-OMe	O-CH	3.96	3.94 - 3.98	s	-		Remains a sharp singlet; integrates to 3H.
6-OMe	O-CH	3.95	Absent	-	-		Disappearance confirms identity.

Experimental Note: In the 6,7-dimethoxyquinoline spectrum, the two methoxy singlets often overlap or appear very close (

3.95/3.96). In the target 6-ol, one methyl signal disappears, and the aromatic region simplifies, often resolving the H5/H8 singlets more clearly due to electronic differentiation.

C NMR Expectations (DMSO-d

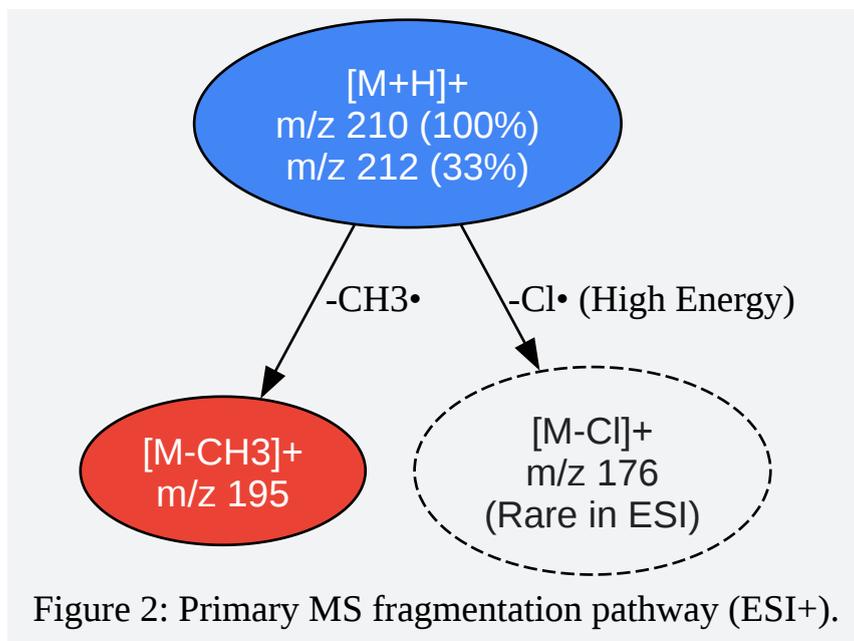
)

- C2: ~150.0 ppm (CH)
- C4: ~140.0 ppm (C-Cl)
- C7 (C-OMe): ~153.0 ppm
- C6 (C-OH): ~146.0 ppm (Slightly upfield from C-OMe ~150 ppm)
- OMe: ~56.0 ppm

Mass Spectrometry (MS)

The mass spectrum provides the most definitive confirmation of the chlorine substitution and molecular weight.

- Ionization Mode: ESI (+) or APCI (+)
- Molecular Ion:
 - M+H (Cl): m/z 210.03
 - M+H (Cl): m/z 212.03
- Isotope Pattern: The characteristic 3:1 ratio between m/z 210 and 212 confirms the presence of a single chlorine atom.
- Fragmentation:
 - Loss of CH (M-15): m/z ~195 (Formation of quinone-like species).
 - Loss of CO (from phenol/methoxy): m/z ~182.



[Click to download full resolution via product page](#)

Infrared Spectroscopy (IR)

- O-H Stretch: 3200–3400 cm

(Broad). This band distinguishes the 6-ol from the 6,7-dimethoxy analog.

- C-H Stretch (Aromatic): 3000–3100 cm

.

- C=N / C=C (Quinoline Ring): 1580–1620 cm

(Strong).

- C-O Stretch: 1250–1280 cm

(Aryl ether).

- C-Cl Stretch: 700–750 cm

(Often obscured in fingerprint region but diagnostically relevant).

Part 3: Experimental Protocols

Sample Preparation for NMR

The high melting point and polarity of the hydroxy-quinoline core require polar aprotic solvents.

- Solvent: Use DMSO-d

(99.9% D). CDCl

is generally unsuitable due to poor solubility and broadening of the -OH signal.

- Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent.

- Acquisition:

- Relaxation delay (d1):

2.0 seconds (to allow full relaxation of quaternary carbons and OH protons).

- Scans: 16 (Proton), 512+ (Carbon).

HPLC-MS Method for Purity & ID

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic core) and MS (ESI+).
- Retention Time: The 6-OH compound will elute earlier (more polar) than the 6,7-dimethoxy analog.

References

- Synthesis of 6,7-Dimethoxy Analog: Wu, M. "4-Chloro-6,7-dimethoxyquinoline."^[1] Acta Crystallographica Section E, 2011, 67(11), o3012.^[2] [Link](#)

- Quinoline Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4-Chloroquinoline derivatives. [Link](#)
- Lenvatinib Intermediate Characterization: PubChem Compound Summary for CID 135583731 (Isomer Reference) and CID 23132475. [Link](#)
- General Quinoline Synthesis: Matsushima, Y. et al. "Synthesis and antitumor activity of 4-amino-quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2008.[3] (Provides comparative NMR data for 4-chloro-7-methoxy substituted quinolines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents \[patents.google.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. connectsci.au \[connectsci.au\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 4-Chloro-7-methoxyquinolin-6-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3114859#4-chloro-7-methoxyquinolin-6-ol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b3114859#4-chloro-7-methoxyquinolin-6-ol-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com